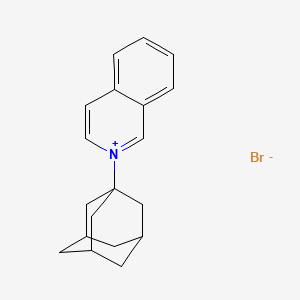

2-(1-Adamantyl)isoquinolinium bromide

Description

Properties

IUPAC Name |

2-(1-adamantyl)isoquinolin-2-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N.BrH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-6,13-16H,7-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNNPCVWUDOYQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[N+]4=CC5=CC=CC=C5C=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-adamantyl)isoquinolinium bromide generally involves two key steps:

- Introduction of the 1-adamantyl substituent onto the isoquinoline framework, often via alkylation or Friedel-Crafts type reactions.

- Quaternization of the nitrogen atom in the isoquinoline ring with a suitable bromide source to form the isoquinolinium bromide salt.

The adamantyl group is typically introduced using 1-adamantanol or 1-adamantyl halides as alkylating agents, under acidic or catalytic conditions that favor selective substitution.

Acidic Ion Exchange Resin Catalyzed Alkylation

A notable preparation method involves the selective reaction of 4-bromophenol with 1-adamantanol catalyzed by strongly acidic ion exchange resins in acetic acid, yielding 2-(1-adamantyl)-4-bromophenol as an intermediate, which can be further elaborated to isoquinolinium salts.

Catalyst Preparation: Sodium-type cation exchange resins (e.g., D001 resin) are converted to their H-type form by soaking in 30% aqueous sulfuric acid, washing to neutrality, and drying under vacuum at 100 °C.

-

- Reactants: 4-bromophenol (1 part by weight), 1-adamantanol (1.1 parts), glacial acetic acid (5 parts).

- Catalyst loading: Approximately 315 grams of H-type strongly acidic ion exchange resin per 2 liters reaction volume.

- Temperature: Heated to 100 °C.

- Reaction time: 3–5 hours with mechanical stirring.

-

- Cooling to room temperature.

- Addition of acetic anhydride to quench the reaction and facilitate catalyst removal.

- Filtration to recover and recycle the ion exchange resin.

- Distillation to recover acetic acid.

- Thermogravimetric crystallization in sherwood oil (60–90 °C) to isolate the product.

- Molar yield ranges from 92% to 98%.

- Product melting point: 146–148 °C.

- HPLC purity: Approximately 99.1%.

Table 1: Summary of Acidic Ion Exchange Resin Catalyzed Alkylation

| Parameter | Value/Condition |

|---|---|

| Catalyst | H-type strongly acidic ion exchange resin (D001 or Amberjet252) |

| Catalyst Preparation | Soak in 30% H2SO4, wash, dry at 100 °C under vacuum |

| Reactants Ratio (wt) | 4-bromophenol : 1-adamantanol : Glacial acetic acid = 1 : 1.1 : 5 |

| Reaction Temperature | 100 °C |

| Reaction Time | 3–5 hours |

| Post-Reaction Treatment | Acetic anhydride addition, filtration, distillation, crystallization |

| Product Yield | 92–98% molar yield |

| Product Purity | 99.1% (HPLC) |

| Product Melting Point | 146–148 °C |

This method is scalable and allows catalyst recycling, making it industrially attractive.

Palladium-Catalyzed α-Arylation and Functionalization for Isoquinoline Core Construction

While the above method focuses on the adamantylation of phenolic precursors, the construction of the isoquinoline core bearing the adamantyl substituent can be achieved via palladium-catalyzed α-arylation of ketone enolates, followed by in situ functionalization and cyclization to form isoquinolines.

- Reactants: Aryl bromides, methyl ketones, electrophiles, and ammonium chloride are combined in a one-pot, multi-step procedure.

- Catalyst: Palladium complex such as (DtBPF)PdCl2.

- Base: Sodium tert-butoxide (t-BuONa).

- Solvent: Tetrahydrofuran (THF).

-

- Palladium-catalyzed α-arylation of ketone enolate with aryl bromide.

- In situ trapping of the formed enolate with an electrophile (e.g., alkyl halides).

- Aromatization and cyclization induced by ammonium chloride to form isoquinoline.

Adamantyl Incorporation: The adamantyl group can be introduced as part of the aryl bromide or ketone coupling partner, allowing regioselective substitution at the isoquinoline C1 or C4 positions.

Yields: Overall yields up to 80% for substituted isoquinolines.

- One-pot synthesis reduces purification steps.

- High regioselectivity and functional group tolerance.

- Enables diverse substitution patterns on the isoquinoline ring.

- Facilitates the introduction of bulky groups such as adamantyl.

Table 2: Palladium-Catalyzed α-Arylation and Functionalization Conditions

| Parameter | Condition/Value |

|---|---|

| Catalyst | (DtBPF)PdCl2 (2.5–5 mol %) |

| Base | t-BuONa |

| Solvent | THF |

| Temperature | Room temperature to reflux |

| Reaction Time | Variable, typically hours |

| Electrophile | Alkyl halides (e.g., allyl bromide) |

| Aromatization Agent | Ammonium chloride |

| Overall Yield | Up to 80% |

This method represents a modular and versatile approach to synthesize 2-(1-adamantyl)isoquinolinium bromide analogs with precise substitution patterns.

Research Findings and Comparative Analysis

| Preparation Method | Catalyst/Conditions | Yield (%) | Purity (HPLC) | Scalability | Notes |

|---|---|---|---|---|---|

| Acidic Ion Exchange Resin Catalyzed Alkylation | H-type cation exchange resin, acetic acid, 100 °C, 3-5 h | 92–98 | 99.1 | High | Recyclable catalyst, industrially viable |

| Palladium-Catalyzed α-Arylation & Cyclization | Pd catalyst, t-BuONa, THF, electrophile quench | Up to 80 | Not specified | Moderate | One-pot, versatile for diverse substituents |

The ion exchange resin method is well-documented for the adamantylation of phenolic substrates, which can be adapted for isoquinoline derivatives. The palladium-catalyzed method offers a more flexible synthetic route to isoquinoline cores with adamantyl substitution, suitable for complex molecule construction.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Adamantyl)isoquinolinium bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the isoquinolinium core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized forms of the compound.

Reduced Derivatives: Reduced forms of the isoquinolinium bromide.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that isoquinolinium derivatives exhibit significant antimicrobial properties. In particular, 2-(1-Adamantyl)isoquinolinium bromide has been investigated for its efficacy against various bacterial strains. Studies have shown that compounds with isoquinolinium structures can disrupt bacterial cell membranes, leading to cell death. For instance, a study demonstrated that isoquinolinium salts exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that 2-(1-Adamantyl)isoquinolinium bromide could be a candidate for developing new antimicrobial agents .

Anticancer Properties

Isoquinoline derivatives are known for their anticancer activities. The incorporation of adamantyl groups into isoquinolinium structures has been linked to enhanced cytotoxicity against cancer cell lines. In vitro studies have shown that 2-(1-Adamantyl)isoquinolinium bromide can induce apoptosis in various cancer cells, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .

Organic Synthesis Applications

Catalytic Role in Organic Reactions

2-(1-Adamantyl)isoquinolinium bromide serves as a versatile catalyst in organic transformations. It has been utilized in the palladium-catalyzed coupling reactions to synthesize complex organic molecules. For example, it can facilitate the formation of carbon-carbon bonds through cross-coupling reactions involving aryl halides and alkenes . This property is particularly valuable in synthesizing pharmaceuticals and natural products.

Synthesis of Isoquinoline Derivatives

The compound is also employed in the synthesis of various isoquinoline derivatives through enolate arylation processes. Its ability to stabilize reactive intermediates allows for high-yielding reactions under mild conditions, making it an essential component in synthetic organic chemistry .

Materials Science Applications

Development of Functional Materials

In materials science, 2-(1-Adamantyl)isoquinolinium bromide has been explored for its potential use in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). Its unique electronic properties enable it to act as an electron transport layer in OLEDs, improving device efficiency .

Nanomaterials

The compound's ability to form stable complexes with metal ions has led to its application in creating nanomaterials with specific optical and electronic properties. These nanomaterials have potential uses in catalysis and drug delivery systems .

Case Studies

Mechanism of Action

The mechanism by which 2-(1-Adamantyl)isoquinolinium bromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Isoquinolinium Derivatives

Structural and Physicochemical Properties

The table below compares 2-(1-Adamantyl)isoquinolinium bromide with key analogs:

Counterion Effects

- Bromide vs. Iodide: Bromide salts (e.g., 2-(1-Adamantyl)isoquinolinium bromide) generally exhibit higher solubility in polar solvents compared to iodide analogs like 2-(2-Quinolylmethyl)isoquinolinium iodide .

Biological Activity

2-(1-Adamantyl)isoquinolinium bromide is a synthetic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : CHBrN

- Molecular Weight : 304.20 g/mol

- Structure : The compound features an isoquinolinium core substituted with an adamantyl group, which is known for enhancing lipophilicity and potentially improving membrane permeability.

The biological activity of 2-(1-Adamantyl)isoquinolinium bromide can be attributed to several mechanisms:

- Cholinergic Activity : Similar to other isoquinolinium derivatives, this compound may interact with cholinergic receptors, influencing neurotransmission.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes.

- Antitumor Activity : Research indicates that the compound may induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(1-Adamantyl)isoquinolinium bromide against several bacterial strains. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.2 | Cell cycle arrest |

| A549 (lung cancer) | 12.3 | Inhibition of proliferation |

Case Studies

- Case Study on Antitumor Efficacy : A recent study investigated the effects of 2-(1-Adamantyl)isoquinolinium bromide on HeLa cells. The compound was found to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic factors, leading to enhanced cell death.

- Evaluation of Antimicrobial Properties : In a clinical setting, the compound was tested against multi-drug resistant bacterial strains. Results indicated significant inhibition, suggesting potential for development as a novel antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(1-Adamantyl)isoquinolinium bromide?

Methodological Answer:

The synthesis typically involves quaternization of isoquinoline with 1-adamantyl bromide under reflux conditions. For example, reacting isoquinoline with 1-adamantyl bromide in acetonitrile at elevated temperatures (e.g., 80°C) for 24–48 hours yields the target compound . Phase-transfer catalysts, such as benzyltriethylammonium chloride, can improve reaction efficiency by facilitating ion exchange in biphasic systems . Purification often involves recrystallization from methanol or acetonitrile. Confirmation of product identity requires nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, focusing on characteristic peaks (e.g., adamantyl C–H stretches at ~2900 cm⁻¹ and quaternary nitrogen signals in ¹H NMR) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 2-(1-Adamantyl)isoquinolinium bromide?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify adamantyl protons (δ ~1.5–2.5 ppm as broad singlets) and isoquinolinium aromatic protons (δ ~7.5–9.0 ppm). The quaternary nitrogen’s deshielding effect shifts adjacent protons downfield .

- IR Spectroscopy : Key peaks include C–N⁺ stretches (~1600–1650 cm⁻¹) and adamantyl C–H vibrations .

- X-ray Crystallography : Resolves the adamantyl cage’s spatial arrangement and confirms bromide counterion placement. Monoclinic crystal systems (e.g., space group C2/c) are common for similar isoquinolinium salts, with lattice parameters refined using software like SHELX .

Advanced: How does 2-(1-Adamantyl)isoquinolinium bromide participate in cycloaddition reactions?

Methodological Answer:

The compound acts as a precursor to isoquinolinium ylides, which undergo regioselective [3+2] cycloadditions. For example, reaction with cyclopentadienones in acetonitrile at 25–80°C generates fused polycyclic pyrrolo[2,1-a]isoquinolines . Mechanistic studies using Density Functional Theory (DFT) suggest a nonconcerted pathway: the ylide’s electron-deficient C2–C3 σ bond attacks the dienophile, forming a zwitterionic intermediate that cyclizes to the final product . Solvent polarity (e.g., MeCN vs. DMF) significantly impacts reaction rates and regioselectivity .

Advanced: What computational methods are used to study the electronic properties of 2-(1-Adamantyl)isoquinolinium bromide?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the LUMO of the isoquinolinium ylide correlates with its electrophilic character in cycloadditions .

- Electrostatic Potential Maps : Visualize charge distribution, highlighting the electron-deficient nature of the isoquinolinium core .

- Thermodynamic Studies : Compare activation energies of competing pathways (e.g., rearrangement vs. cycloaddition) using Gaussian or ORCA software .

Applied Research: How can 2-(1-Adamantyl)isoquinolinium bromide be evaluated as a corrosion inhibitor?

Methodological Answer:

- Electrochemical Techniques : Use potentiodynamic polarization to determine inhibition efficiency (η%) and classify as anodic/cathodic/mixed-type inhibitor. Electrochemical impedance spectroscopy (EIS) quantifies charge-transfer resistance changes .

- Adsorption Isotherms : Fit data to Langmuir or Temkin models to assess surface coverage. High adsorption equilibrium constants (Kₐdₛ > 10⁴ M⁻¹) indicate strong binding to metal surfaces .

- Temperature Studies : Measure η% at 25–60°C to evaluate thermal stability. A decline in efficiency with temperature suggests physical adsorption dominates .

Advanced: How should researchers address contradictions in reported synthetic yields for 2-(1-Adamantyl)isoquinolinium bromide?

Methodological Answer:

- Parameter Optimization : Replicate reactions under varying conditions (solvent, catalyst, temperature) to identify critical variables. For example, phase-transfer catalysts increase yields from 40% to 76% in carbylamine reactions .

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., adamantane derivatives) that compete with target formation .

- Kinetic Profiling : Compare Arrhenius plots to determine if competing pathways (e.g., rearrangement to nitriles) reduce yields at higher temperatures .

Advanced: What strategies enhance the stability of 2-(1-Adamantyl)isoquinolinium bromide in aqueous solutions?

Methodological Answer:

- Counterion Exchange : Replace bromide with less nucleophilic anions (e.g., PF₆⁻) to reduce hydrolysis .

- Micelle Formation : Incorporate long-chain analogs (e.g., lauryl isoquinolinium bromide) to exploit self-assembly, which shields the cationic core from water .

- pH Control : Maintain acidic conditions (pH < 4) to protonate hydrolytically sensitive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.